molecular formula C7H14N2 B7901486 2-Methyl-2,6-diazaspiro[3.4]octane

2-Methyl-2,6-diazaspiro[3.4]octane

Cat. No.: B7901486
M. Wt: 126.20 g/mol
InChI Key: GRXBQONYAKEHDY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

Spirocycles, which feature two rings connected by a single common atom, are prized in medicinal chemistry for their inherent three-dimensionality. tandfonline.com This structural characteristic allows for the projection of functional groups in a well-defined spatial arrangement, which can lead to more specific and potent interactions with biological targets like proteins. tandfonline.comrsc.org Unlike flat, aromatic systems, the rigid or conformationally restricted nature of spirocycles can lock a molecule into an optimal binding conformation, enhancing efficacy and selectivity. rsc.orgtandfonline.com The shift from two-dimensional to three-dimensional structures, often indicated by a higher fraction of sp3-hybridized carbon atoms, generally correlates with improved physicochemical properties such as solubility and metabolic stability. tandfonline.com

The strategic incorporation of spirocyclic motifs can be a powerful tool in drug discovery. It allows for the exploration of new chemical space, potentially leading to novel intellectual property. acs.org Furthermore, replacing a more flexible part of a molecule with a rigid spirocycle can improve its pharmacokinetic profile and reduce off-target effects. tandfonline.com

The Role of Diaza-Spiro[3.4]octane Core Structures

Within the broader class of spirocycles, diaza-spiro[3.4]octane cores have emerged as particularly valuable frameworks. These structures, containing two nitrogen atoms within the spirocyclic system, offer versatile points for chemical modification. The presence of these nitrogen atoms can also influence the basicity and solubility of the resulting molecules, which are critical parameters for drug candidates.

The 2,6-diazaspiro[3.4]octane motif, in particular, is recognized as an emerging privileged structure in drug discovery. mdpi.com Its frequent appearance in compounds with diverse biological activities underscores its importance. mdpi.com For example, this core has been incorporated into molecules targeting a range of diseases, including cancer, hepatitis B, and diabetes. mdpi.com The utility of this scaffold is further highlighted by its use in the development of potent antitubercular agents. mdpi.comnih.govresearchgate.net

Overview of 2-Methyl-2,6-diazaspiro[3.4]octane as a Privileged Building Block and Research Target

This compound is a specific derivative of the diaza-spiro[3.4]octane core that has gained traction as a key building block in the synthesis of complex molecules. The addition of a methyl group to one of the nitrogen atoms can fine-tune the steric and electronic properties of the scaffold, influencing its reactivity and the biological activity of its derivatives.

This compound serves as a versatile starting material for creating libraries of diverse compounds for high-throughput screening. Its structural features make it an attractive component for generating molecules with drug-like properties. The inherent rigidity and three-dimensionality of the this compound framework, combined with the reactive handles provided by the nitrogen atoms, make it a focal point of contemporary research aimed at discovering new therapeutic agents.

Below is a table summarizing key information about this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C7H14N2
CAS Number 135380-30-2
Molecular Weight 126.2 g/mol
InChI Key GRXBQONYAKEHDY-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXBQONYAKEHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-30-2
Record name 2-methyl-2,6-diazaspiro[3.4]octane
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Synthetic Methodologies for 2 Methyl 2,6 Diazaspiro 3.4 Octane and Its Core Scaffolds

Historical Context and Early Synthetic Approaches to Diaza-Spiro[3.4]octane Scaffolds

The synthesis of spirocyclic systems, particularly those containing heteroatoms like nitrogen, has historically presented a significant challenge to organic chemists due to the required construction of a quaternary carbon center at the spiro-junction. chemrxiv.org Early approaches to azaspirocycles were often multi-step and lacked modularity, limiting their widespread application in drug discovery programs. The development of more direct and efficient methods has been a continuous effort in heterocyclic chemistry. The 2,6-diazaspiro[3.4]octane motif, while structurally intriguing, remained relatively underexplored until more robust synthetic routes became available. These earlier, often laborious, syntheses highlighted the need for more streamlined strategies, which eventually led to the modern methods discussed below.

Modern Annulation Strategies for 2,6-Diazaspiro[3.4]octane Systems

Annulation, or ring-forming, strategies are central to the synthesis of spirocyclic compounds. For the 2,6-diazaspiro[3.4]octane system, modern approaches can be broadly categorized by which ring of the spirocycle is formed in the key annulation step. These strategies often employ readily available starting materials and aim for high efficiency with minimal purification steps. rsc.org

One major strategy for constructing the spiro[3.4]octane core involves the formation of the five-membered cyclopentane (B165970) (or pyrrolidine (B122466) in the diaza-case) ring onto a pre-existing four-membered ring. rsc.orgresearchgate.net These methods leverage the chemistry of the smaller ring to direct the formation of the larger one. For instance, a common tactic involves using a substituted azetidine (B1206935) as the foundation. Functional groups on the azetidine can be elaborated into a chain that is then cyclized to form the pyrrolidine ring.

A notable example is the Conia-ene reaction, which facilitates the cyclization of acetylenic 1,3-dicarbonyl compounds to form cyclopentane rings. organic-chemistry.org While often used for all-carbon systems, the principles can be adapted for heterocyclic syntheses. The reaction typically requires a catalyst, such as a Ni(II) complex, to promote the intramolecular cyclization. organic-chemistry.org

Table 1: Comparison of Selected Cyclopentane Annulation Methods

Method Key Transformation Typical Reagents/Catalysts Advantages
Conia-ene Reaction Intramolecular cyclization of an acetylenic β-dicarbonyl compound Ni(acac)₂, Yb(OTf)₃ Forms functionalized cyclopentanes, can create quaternary centers. organic-chemistry.org
Michael Addition/Intramolecular Aldol Tandem reaction sequence (Robinson Annulation) Base (e.g., NaOH) Builds a six-membered ring, but principles are adapted for five-membered rings. masterorganicchemistry.comlibretexts.org

| Radical Cyclization | Cyclization of an unsaturated precursor via a radical intermediate | Radical initiators (e.g., AIBN), tin hydrides | Mild conditions, good for complex systems. |

Conversely, the four-membered azetidine ring can be constructed onto a pre-existing cyclopentane derivative. rsc.orgresearchgate.net These approaches often involve the intramolecular cyclization of a suitably functionalized cyclopentylamine (B150401) or a related precursor. Photochemical [2+2] cycloadditions represent a classic method for forming four-membered rings, though they are more common for carbocyclic systems. vanderbilt.edu

A more contemporary approach involves the halogenation of titanacyclobutanes derived from ketones, which generates functionalized alkyl dihalides. These intermediates can then be captured by an amine to form the azetidine ring, a method that provides modular access to spirocyclic systems featuring all-carbon quaternary centers. researchgate.net

Table 2: Comparison of Selected Four-Membered Ring Annulation Methods

Method Key Transformation Typical Reagents/Catalysts Advantages
Titanacyclobutane Halogenation/Amination Conversion of a ketone to a spiro-azetidine Titanocene reagents, halogenating agents (e.g., NBS), amine Modular, builds the quaternary center effectively. researchgate.net
Intramolecular Nucleophilic Substitution Cyclization of a γ-amino alkyl halide or sulfonate Base Direct and often high-yielding for simple systems.

| [2+2] Photocycloaddition | Light-induced cycloaddition of two alkene units | UV light | Forms cyclobutane (B1203170) rings directly, less common for azetidines in this context. vanderbilt.edu |

Key Reaction Pathways for 2-Methyl-2,6-diazaspiro[3.4]octane Synthesis

The synthesis of specifically substituted analogs like this compound relies on strategic implementation of the aforementioned principles, often beginning with the construction of a key intermediate that can be readily converted to the final product.

A powerful and elegant approach for the asymmetric synthesis of the 2,6-diazaspiro[3.4]octane core involves a two-step sequence beginning with a Kinugasa reaction. rsc.org This reaction typically involves the copper-catalyzed reaction of a nitrone and a terminal alkyne to form a β-lactam (a four-membered cyclic amide). rsc.orgacs.org

In a specific application, N-(prop-2-yn-1-yl)propiolamides react with nitrones in a Kinugasa reaction to yield a β-lactam intermediate. rsc.org This intermediate is already primed for a subsequent Conia-ene-type cyclization. The alkyne moiety, tethered to the lactam nitrogen, can then undergo an intramolecular addition to the carbonyl group of the side chain, effectively forming the five-membered γ-lactam ring and completing the spirocyclic dione (B5365651) scaffold. This sequence has been shown to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity. rsc.org

A frequently employed strategy for building the critical quaternary carbon center in 2,6-diazaspiro[3.4]octane systems is through enolate acylation. chemrxiv.orgresearchgate.net This method typically involves a six-step route that is effective for both the diazaspiro[3.4]octane and the related diazaspiro[3.5]nonane systems. chemrxiv.org

The general sequence involves generating an enolate from a cyclic ketone precursor and then acylating it with a reagent that introduces the necessary side chain for the second ring. For instance, one could start with a derivative of cyclopentanone (B42830). Deprotonation would form the cyclopentanone enolate, which is then reacted with an acylating agent containing a protected nitrogen and the appropriate chain length. Subsequent chemical transformations would convert this acylated intermediate into a precursor suitable for an intramolecular cyclization, where the second nitrogen atom attacks an electrophilic carbon to form the azetidine ring, thus establishing the spirocyclic quaternary carbon. This approach, while multi-step, is robust and has been a key enabling technology for the exploration of this class of compounds in medicinal chemistry. chemrxiv.orgresearchgate.net

Titanacyclobutane-Mediated Synthesis of All-Carbon Quaternary Centers for Azaspiro[3.n]alkanes

A significant challenge in the synthesis of azaspiro[3.n]alkanes is the construction of the all-carbon quaternary center. A novel strategy harnessing the reactivity of titanacyclobutane intermediates has been described to address this challenge. chemrxiv.orgchemrxiv.org This methodology facilitates the creation of functionalized all-carbon quaternary centers from ketones, streamlining access to a variety of azaspiro[3.n]alkanes. chemrxiv.orgchemrxiv.org

The process begins with a commercially available starting material, N-Boc-3-azetidinone, which reacts with a titanium reagent to form a titanacyclobutane intermediate. chemrxiv.org This transient species can then be intercepted by various reagents to introduce functionality. For instance, halogenation of the titanacyclobutane intermediate, generated in situ from a ketone, provides a modular approach to four-membered cyclic motifs containing the desired quaternary center. digitellinc.com This method represents a more concise and modular entry point to azaspiro[3.n]alkanes compared to previous multi-step routes. chemrxiv.org

Table 1: Key Features of Titanacyclobutane-Mediated Synthesis
FeatureDescriptionReference
Key Intermediate Titanacyclobutane chemrxiv.org
Starting Material Ketones (e.g., N-Boc-3-azetidinone) chemrxiv.org
Core Advantage Construction of all-carbon quaternary centers chemrxiv.orgchemrxiv.org
Versatility Allows for functionalization of the spirocyclic core digitellinc.com

Reductive Amination Strategies in Spirocyclic Amine Synthesis

Reductive amination is a cornerstone of amine synthesis and is widely employed in the preparation of spirocyclic amines. wikipedia.orgjocpr.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is valued for its versatility and can be performed under mild conditions, often in a one-pot fashion. wikipedia.orgjocpr.com

In the context of spirocyclic amine synthesis, reductive amination can be used to introduce substituents onto the nitrogen atoms of the diazaspiro core or to construct the heterocyclic rings themselves. thieme-connect.de A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce imines in the presence of carbonyl groups. libretexts.orgmasterorganicchemistry.com

For the synthesis of more complex spirocycles, such as 2,6-diazaspiro[3.3]heptanes, a stepwise reductive amination procedure has been proven effective. thieme-connect.de This involves the initial formation of the imine, followed by its reduction with a reagent like sodium borohydride. thieme-connect.de The choice of reaction conditions and reducing agent can be tailored to the specific substrates and desired products, making reductive amination a highly adaptable tool in the synthesis of spirocyclic amines. organic-chemistry.org

Table 2: Common Reducing Agents in Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium CyanoborohydrideNaBH3CNSelectively reduces imines over carbonyls libretexts.orgmasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)3Milder alternative to NaBH3CN masterorganicchemistry.com
Sodium BorohydrideNaBH4Common, cost-effective reducing agent masterorganicchemistry.com

Development of Modular and Efficient Synthetic Routes to 2,6-Diazaspiro[3.4]octanes

The growing demand for 2,6-diazaspiro[3.4]octanes in drug discovery has spurred the development of modular and efficient synthetic routes. researchgate.netnih.gov These routes aim to provide versatile access to a range of functionalized spirocycles. One such approach involves the construction of the spirocyclic core through annulation strategies, where one ring is built onto an existing one. researchgate.netrsc.org These methods often utilize readily available starting materials and employ conventional chemical transformations, which can minimize the need for extensive chromatographic purification. rsc.org

A notable strategy for the synthesis of 2,6-diazaspiro[3.3]heptanes, a related and important scaffold, involves the reductive amination of a readily available aldehyde derived from a chloroester. thieme-connect.de This route is high-yielding and amenable to both large-scale synthesis and the creation of compound libraries for drug screening. thieme-connect.de The development of such modular routes is crucial for exploring the chemical space around the 2,6-diazaspiro[3.4]octane core and identifying potent bioactive molecules. nih.gov

Stereo- and Enantioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric reductive amination is a key strategy for achieving enantiopure chiral amines. wikipedia.org This can be accomplished using a chiral catalyst in the presence of a reducing agent, which facilitates the stereoselective reduction of the imine intermediate. wikipedia.org

While the direct enantioselective synthesis of this compound itself is not extensively detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable. For related spirocyclic systems, methods have been developed that allow for the synthesis of chiral azetidines while retaining the chiral purity of the starting materials. researchgate.net The development of stereo- and enantioselective routes to this compound and its derivatives remains an important goal to enable the synthesis of single-enantiomer drug candidates.

Synthesis of Protected Forms and Precursors of this compound (e.g., Boc-protected, oxalate (B1200264) salt)

In multi-step syntheses involving this compound, it is often necessary to use protected forms of the amine functionalities to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The synthesis of Boc-protected 2,6-diazaspiro[3.4]octane derivatives has been reported as part of synthetic sequences towards biologically active compounds. nih.gov

For example, 2-tert-butoxycarbonyl-1-(6-benzyl-2,6-diazaspiro[3.4]oct-8-yl)-N,N-dimethylmethanamine has been synthesized as an intermediate. nih.gov The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane analogues has also been described, allowing for the selective deprotection and functionalization of the two different nitrogen atoms within the spirocycle. researchgate.netsci-hub.mk Furthermore, these compounds can be prepared and isolated as salts, such as oxalate salts, to improve their handling and stability.

Chemical Reactivity and Functionalization of the 2 Methyl 2,6 Diazaspiro 3.4 Octane Scaffold

Oxidative Transformations of the Diaza-Spiro[3.4]octane Nucleus

Oxidative reactions on the 2,6-diazaspiro[3.4]octane scaffold can be employed to introduce new functional groups. For instance, the oxidation of alcohol derivatives to ketones has been demonstrated. The use of Dess-Martin periodinane in a solvent like dichloromethane (B109758) allows for the conversion of a primary alcohol to the corresponding aldehyde, which can be further utilized in subsequent reactions.

Another key oxidative transformation involves the formation of sulfenamides. Cysteine sulfenic acid (SOH) modifications are crucial in redox signaling, and strategies have been developed to discover SOH-reactive ligands. researchgate.net

Nucleophilic Substitution Reactions on Functionalized Spiro[3.4]octane Derivatives

Functionalized 2,6-diazaspiro[3.4]octane derivatives, such as those bearing bromomethyl groups, are valuable intermediates for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of substituents onto the spirocyclic core. For example, the reaction of a bromomethyl analog with a primary amine can lead to the formation of a secondary amine, extending the molecular complexity.

The versatility of this approach is further demonstrated by the synthesis of various analogs through the reaction of functionalized spiro[3.4]octanes with different nucleophiles. These reactions are fundamental in creating libraries of compounds for screening in drug discovery programs.

Amidation and Ester Group Manipulations on 2,6-Diazaspiro[3.4]octane Building Blocks

The manipulation of ester and amide functionalities on the 2,6-diazaspiro[3.4]octane scaffold is a cornerstone of its synthetic utility. The ester group of building blocks like 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid using reagents such as lithium hydroxide. researchgate.net This carboxylic acid can then be coupled with various amines to form a diverse array of amides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net

For instance, amides such as 2-tert-butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3.4]octane-8-carboxamide and 2-tert-butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane have been synthesized with good yields. mdpi.comnih.gov Furthermore, the ester functionality can be converted into a Weinreb amide, which can then be reduced to an aldehyde. This aldehyde serves as a precursor for reductive amination reactions, further expanding the diversity of accessible derivatives. researchgate.netnih.gov

Reagent/ConditionTransformationProduct Type
LiOH·H₂OEster HydrolysisCarboxylic Acid
RNHR′, HOBt, EDC·HClAmidationAmide
LiAlH₄Weinreb Amide ReductionAldehyde
NaBH(OAc)₃Reductive AminationAmine

Alkylation and Acylation Reactions of the Diazaspiro[3.4]octane Nitrogen Atoms

The nitrogen atoms of the 2,6-diazaspiro[3.4]octane ring system are nucleophilic and can readily undergo alkylation and acylation reactions. The secondary amine at the 6-position is particularly amenable to such modifications. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing alkyl groups. For example, the N-methyl group can be introduced via reductive alkylation. nih.gov

Acylation reactions with sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), in the presence of a base like triethylamine (B128534) (Et₃N), lead to the formation of sulfonamides. mdpi.comnih.gov This reaction is often performed after the removal of a protecting group, such as a benzyl (B1604629) group, via hydrogenation. mdpi.com The introduction of acryloyl groups has also been explored, leading to the formation of covalent ligands that can react with specific amino acid residues in proteins. researchgate.net

ReagentReaction TypeFunctional Group Introduced
Methyl IodideAlkylationMethyl
Sulfonyl ChloridesAcylationSulfonyl
Acryloyl GroupsAcylationAcryloyl

Hydrogenation and De-benzylation Strategies on Diaza-Spiro[3.4]octane Derivatives

Hydrogenation is a crucial reaction for the deprotection of benzyl groups, which are commonly used to protect one of the nitrogen atoms of the diazaspiro[3.4]octane core during synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere effectively removes the benzyl group, yielding the free secondary amine. mdpi.comnih.gov This deprotected amine can then be subjected to further functionalization, such as alkylation or acylation. mdpi.comnih.gov

This de-benzylation strategy is often employed to reduce the lipophilicity of the scaffold and to introduce alternative substituents at that position. nih.gov For example, after hydrogenation to remove the benzyl group, a methyl group can be introduced via reductive alkylation. nih.gov

Introduction of Diverse Heterocyclic Moieties onto the Spiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane scaffold serves as an excellent platform for the attachment of various heterocyclic moieties, which are prevalent in many biologically active molecules. mdpi.comnih.gov Azoles, such as imidazoles, triazoles, and oxazoles, have been successfully incorporated into the diazaspiro[3.4]octane framework. mdpi.comnih.gov

For instance, an imidazole (B134444) ring can be constructed from a propargylamide derivative, which itself is synthesized from the corresponding carboxylic acid. nih.gov Similarly, 1,2,4-triazole (B32235) and 1,2,4-oxadiazole (B8745197) moieties can be grafted onto the core. mdpi.comnih.gov The synthesis of these heterocyclic derivatives often involves a multi-step sequence starting from a functionalized 2,6-diazaspiro[3.4]octane building block. mdpi.comnih.gov The introduction of these diverse heterocyclic systems has been instrumental in the development of potent therapeutic agents. mdpi.comnih.gov

HeterocyclePrecursor Functional GroupKey Reaction Type
ImidazolePropargylamideCyclization
1,2,4-TriazoleAmidineCyclocondensation
1,2,4-OxadiazoleAmidoximeCyclodehydration
OxazolePropargylamideCyclization

Structural Exploration and Derivatization of 2 Methyl 2,6 Diazaspiro 3.4 Octane Analogs

Design Principles for Structural Diversity Around the 2,6-Diazaspiro[3.4]octane Core

The design of analogs based on the 2,6-diazaspiro[3.4]octane core is guided by several key principles aimed at exploring chemical space and optimizing biological activity. The inherent rigidity of the spirocyclic system provides a fixed orientation for substituents, which can lead to more selective interactions with biological targets. researchgate.net The fully saturated, high-Fsp3 nature of this core is considered a privileged structure in drug discovery. mdpi.com

A primary design strategy involves leveraging the two distinct nitrogen atoms within the scaffold. These sites allow for the introduction of diverse functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The use of orthogonal protecting groups on these nitrogens is a crucial tactic, allowing for selective functionalization and the creation of a wide array of derivatives. researchgate.net

Furthermore, the design process often incorporates bioisosteric replacement strategies. The 2,6-diazaspiro[3.4]octane motif can be seen as a three-dimensional surrogate for more common, less structurally complex fragments like piperazine (B1678402) or morpholine. researchgate.net This approach aims to improve drug-like properties and explore novel intellectual property space. The exploration of the molecular periphery by attaching various substituents, including azoles, has been a successful strategy in identifying potent compounds. mdpi.comnih.gov

Systematic Variations of the Molecular Periphery of Spiro[3.4]octane Derivatives

Systematic variation of the molecular periphery of 2,6-diazaspiro[3.4]octane derivatives is a cornerstone of lead optimization in drug discovery. This involves the methodical introduction of a wide range of substituents at different positions of the spirocyclic core to establish structure-activity relationships (SAR). mmv.org

One common approach is the exploration of different groups on the nitrogen atoms. For instance, in a series of nitrofuran carboxamides, various azole substituents were introduced to explore the molecular periphery, leading to the identification of a highly potent antitubercular lead compound. mdpi.comnih.gov This highlights the importance of diversifying the peripheral groups to enhance biological activity.

Another key area of variation is the substitution on the carbon framework of the azetidine (B1206935) or pyrrolidine (B122466) rings. While less common than N-functionalization, modifications at these positions can significantly influence the compound's properties. The synthesis of derivatives with substituents on the ring carbons can be achieved through multi-step sequences, often starting from functionalized precursors.

The table below illustrates some of the systematic variations that have been explored for the 2,6-diazaspiro[3.4]octane scaffold.

Variation PointTypes of Substituents ExploredReference
N2-PositionMethyl, Ethyl, Boc, Benzyl (B1604629), Aryl groups mdpi.comnih.gov
N6-PositionBoc, Benzyl, Furoyl, Aryl groups mdpi.comnih.gov
C8-PositionCarboxamides, Imidazoles, Triazoles mdpi.com

Synthesis of Spirocyclic Derivatives with Diverse Functional Group Substituents

The synthesis of 2,6-diazaspiro[3.4]octane derivatives with diverse functional groups is enabled by versatile and efficient synthetic routes. A common strategy involves the use of orthogonally protected intermediates, which allow for the selective functionalization of the two nitrogen atoms. researchgate.net

For example, a widely used starting material is tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate or its 6-carboxylate isomer. nih.govbldpharm.com The Boc (tert-butoxycarbonyl) group can be selectively removed under acidic conditions, allowing for functionalization of the liberated amine. The other nitrogen can then be deprotected (e.g., by hydrogenolysis of a benzyl group) and functionalized in a subsequent step. mdpi.com

The introduction of substituents at the C8 position has been achieved by starting with a precursor containing a carboxylic acid or ester at this position. mdpi.com This functional group can then be converted into a variety of amides, or used as a handle to construct heterocyclic rings like imidazoles and triazoles. mdpi.com

A general synthetic scheme for the diversification of the 2,6-diazaspiro[3.4]octane scaffold is depicted below:

Scheme 1: General Synthetic Strategy for Diversification

Generated code

Key transformations employed in the synthesis of these derivatives include:

Amide coupling: Reaction of an amine with a carboxylic acid or its activated derivative. mdpi.com

Reductive amination: Reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

N-arylation: Coupling of an amine with an aryl halide, often catalyzed by a transition metal. researchgate.net

Cyclization reactions: Formation of heterocyclic rings appended to the spirocyclic core. mdpi.com

Regioselective Functionalization Approaches for the Diaza-Spiro[3.4]octane System

Regioselective functionalization is a critical aspect of synthesizing specific analogs of the 2,6-diazaspiro[3.4]octane system. The presence of two secondary amine groups with different steric and electronic environments (one in an azetidine ring and the other in a pyrrolidine ring) allows for selective reactions.

The use of orthogonal protecting groups is the most common and effective strategy for achieving regioselectivity. For instance, one nitrogen can be protected with a Boc group while the other is protected with a benzyl (Bn) group. The Boc group is labile to acid, whereas the Bn group is typically removed by catalytic hydrogenation. This differential reactivity allows for the sequential and regioselective introduction of various substituents at each nitrogen atom. researchgate.net

An example of this approach is the synthesis of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane derivatives. mdpi.com The benzyl group at the N6 position can be selectively removed by hydrogenation, allowing for subsequent functionalization at this site, while the N2-Boc group remains intact. Conversely, treatment with a strong acid would cleave the Boc group, enabling derivatization at the N2 position.

Furthermore, the inherent difference in nucleophilicity and steric hindrance between the azetidine and pyrrolidine nitrogens can sometimes be exploited for regioselective reactions, although this is less predictable and reliable than using protecting groups.

Conformational Analysis of 2-Methyl-2,6-Diazaspiro[3.4]octane and Related Spirocyclic Systems

Conformational analysis provides insights into the three-dimensional shapes that a molecule can adopt and their relative stabilities. scribd.com For this compound and its analogs, the spirocyclic nature of the core significantly restricts conformational freedom compared to acyclic or monocyclic systems. researchgate.net

The 2,6-diazaspiro[3.4]octane scaffold consists of a four-membered azetidine ring fused to a five-membered pyrrolidine ring at a single carbon atom. The pyrrolidine ring typically adopts an envelope or twisted conformation to minimize angle and torsional strain. The azetidine ring is puckered, not planar. The fusion of these two rings creates a rigid, three-dimensional structure.

The presence of a methyl group on one of the nitrogen atoms, as in this compound, will influence the local conformation around that nitrogen. The methyl group can adopt different orientations relative to the ring system. In solution, there may be a rapid equilibrium between different conformers.

Computational Chemistry and Spectroscopic Characterization of 2 Methyl 2,6 Diazaspiro 3.4 Octane and Its Derivatives

Density Functional Theory (DFT) Studies for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the conformational and electronic properties of molecules. In the context of spirocyclic systems like 2-methyl-2,6-diazaspiro[3.4]octane, DFT calculations can provide valuable insights into the low-energy conformations and the distribution of electron density within the molecule.

For instance, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can be employed to determine the potential energy surface associated with the rotation around key bonds. nih.gov This allows for the identification of the most stable conformations and the energy barriers between them. The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides information about the molecule's reactivity and potential for intermolecular interactions.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (focused on scaffold attributes)

The rigid nature of the 2,6-diazaspiro[3.4]octane scaffold makes it an attractive framework for designing ligands that can bind to specific biological targets. researchgate.net Molecular modeling and docking studies are instrumental in predicting how these spirocyclic compounds might interact with proteins and other macromolecules.

These computational methods allow researchers to visualize the binding pose of a ligand within the active site of a target protein. nih.gov By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, it is possible to understand the key features of the spirocyclic scaffold that contribute to binding affinity and specificity. nih.gov This information is invaluable for the structure-based design of more potent and selective drug candidates. For example, blind docking studies, where the entire protein surface is searched for potential binding sites, can reveal novel allosteric binding pockets for these spirocyclic ligands. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, LogP) for Spirocyclic Systems

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. Descriptors such as the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

For spirocyclic systems like 2,6-diazaspiro[3.4]octane, these descriptors can be calculated using computational methods. chemscene.com The TPSA, which is the sum of the surface areas of polar atoms in a molecule, is a good indicator of a compound's ability to permeate cell membranes. researchgate.net A lower TPSA value is generally associated with better oral bioavailability. researchgate.net The LogP value provides a measure of a compound's lipophilicity, which also influences its pharmacokinetic profile. researchgate.net

Table 1: Predicted Physicochemical Properties of Diazaspiroalkanes

CompoundMolecular FormulaTPSA (Ų)LogP
2,6-Diazaspiro[3.4]octaneC6H12N224.060.4129
2-Methyl-2,6-diazaspiro[3.3]heptaneC6H12N215.3-0.5

Data sourced from computational predictions. chemscene.comnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules.

¹H and ¹³C NMR: Proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. uobasrah.edu.iq The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the connectivity of the atoms. docbrown.info Similarly, the number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments. docbrown.info For example, a study on 2-tert-butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane showed characteristic ¹H and ¹³C NMR signals that confirmed its structure. mdpi.com

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. scholaris.ca The large chemical shift dispersion and the 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for studying molecular structure and conformation. researchgate.net The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it possible to distinguish between different fluorinated positions within a molecule. nih.gov DFT calculations can also be used to predict ¹⁹F NMR chemical shifts, aiding in the assignment of complex spectra. nih.gov

Mass Spectrometry (LC-MS, HRMS, ESI)

Mass spectrometry techniques are used to determine the molecular weight and elemental composition of a compound.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to analyze complex mixtures and to identify and quantify individual components. nih.gov

HRMS and ESI: High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. mdpi.com Electrospray ionization (ESI) is a soft ionization technique that is commonly used in conjunction with mass spectrometry to analyze polar molecules like this compound and its derivatives without causing significant fragmentation. mdpi.com For example, the HRMS (ESI) of 2-tert-butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane was used to confirm its calculated molecular formula. mdpi.com

Table 2: Spectroscopic Data for a Derivative of 2,6-Diazaspiro[3.4]octane

TechniqueCompoundKey Findings
¹H NMR2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octaneδ 7.39–7.16 (m, 5H), 3.91 (dd, J = 41.5, 8.6 Hz, 2H), 3.69 (q, J = 12.8 Hz, 2H), 3.57–3.41 (m, 3H), 2.04–1.86 (m, 1H), 1.38 (s, 9H), 1.00–0.94 (m, 4H)
¹³C NMR2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octaneδ 156.29, 138.23, 128.69, 128.42, 127.27, 79.68, 64.71, 59.87, 53.40, 45.16, 43.19, 28.30, 8.08, -0.05
HRMS (ESI)2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octanem/z calcd for C₂₃H₃₂N₅O₂ [M + H⁺] 410.2556, found 410.2561

Data from a study on a derivative of 2,6-diazaspiro[3.4]octane. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. uobasrah.edu.iq The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. pressbooks.pub For example, the IR spectrum of a derivative of this compound would show characteristic absorption bands for C-H, N-H, and C-N bonds. libretexts.orglibretexts.org The presence of other functional groups, such as carbonyls (C=O) or nitriles (C≡N), in derivatives would give rise to strong and easily identifiable peaks in the IR spectrum. libretexts.org

Table 3: Common Infrared Absorption Frequencies

Functional GroupBondAbsorption Range (cm⁻¹)
AlkaneC-H2850-2960
AmineN-H3300-3500
CarbonylC=O1670-1780

General absorption ranges for common functional groups. pressbooks.publibretexts.org

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)nih.gov

In a recent study on the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones, the crystal structure of a derivative was successfully determined. rsc.orgrsc.org The analysis provided precise data on its solid-state conformation, which is crucial for understanding its chemical behavior and potential interactions with biological targets.

The derivative, (3S,4S)-6-(4-methoxybenzyl)-8-methylene-3-phenyl-2-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.4]octane-1,5-dione, was analyzed, and its crystallographic parameters were reported. rsc.org

Table 2: Crystal Data and Structure Refinement for a 2,6-Diazaspiro[3.4]octane Derivative

Parameter Value
Identification Code LSY-L23
Empirical Formula C₂₆H₂₂N₂O₂
Formula Weight 394.45
Temperature/K 170.00(10)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a/Å 9.99923(13)
b/Å 13.0716(2)
c/Å 16.3120(3)

Data sourced from the supplementary information of "A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene-2,6-diaza-spiro[3.4]octane-1,5-diones". rsc.org

This crystallographic data confirms the spirocyclic nature of the core structure and the specific spatial orientation of the various substituents. Such information is invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents based on this scaffold. The synthesis of these derivatives often involves multi-step sequences, including reactions like the Kinugasa reaction followed by Conia-ene-type cyclization, with the final products characterized using methods such as NMR and high-resolution mass spectrometry (HRMS) to confirm their identity before proceeding to crystallographic analysis. rsc.orgrsc.org

Table 3: Mentioned Compounds

Compound Name
This compound
2,6-Diazaspiro[3.4]octane
2,6-Diazaspiro[3.4]octane dihydrochloride
8-methylene-2,6-diazaspiro[3.4]octane-1,5-dione

Applications of 2 Methyl 2,6 Diazaspiro 3.4 Octane As a Privileged Scaffold in Medicinal Chemistry

Strategic Incorporation into Lead Optimization and Drug Discovery Programs

The 2,6-diazaspiro[3.4]octane core is a key building block in the synthesis of innovative compounds with potential pharmacological benefits. msesupplies.com Its value is highlighted by its frequent appearance in molecules with diverse biological activities. nih.gov Drug discovery programs are actively exploring its potential as a precursor or intermediate for novel drug candidates, particularly for central nervous system disorders and infectious diseases. msesupplies.com The concept of "privileged structures" in medicinal chemistry, where certain molecular frameworks demonstrate activity against various targets, is significantly accelerated by employing scaffolds like 2,6-diazaspiro[3.4]octane. nih.gov This approach has proven fruitful in identifying lead compounds, such as in the development of potent antitubercular agents. nih.govmdpi.com The strategic use of this scaffold allows for the rapid generation of compound libraries with diverse peripheral groups, facilitating the identification of potent drug candidates within a relatively small set of molecules. mdpi.com

Role in Enhancing Molecular Rigidity and Occupying 3D Chemical Space

The spirocyclic nature of 2-methyl-2,6-diazaspiro[3.4]octane imparts a high degree of molecular rigidity and a well-defined three-dimensional geometry. mdpi.com This is a desirable characteristic in modern drug design, as it can lead to improved target selectivity and binding affinity. The fully saturated, high-Fsp3 character of the 2,6-diazaspiro[3.4]octane core contributes to its ability to explore three-dimensional chemical space more effectively than flatter, aromatic structures. nih.govmdpi.com This property is crucial for interacting with the complex binding sites of biological targets. By providing a rigid framework, the scaffold helps to pre-organize the appended functional groups in a specific spatial orientation, which can enhance interactions with the target protein.

Development of Innovative Drug Candidates Utilizing the Diaza-Spiro[3.4]octane Moiety

The 2,6-diazaspiro[3.4]octane motif has been successfully incorporated into a variety of innovative drug candidates targeting diverse biological pathways. nih.govmdpi.com Notable examples include inhibitors of hepatitis B capsid protein, menin-MLL1 interaction inhibitors for cancer treatment, modulators of MAP and PI3K signaling, selective dopamine (B1211576) D3 receptor antagonists, and VDAC1 inhibitors for diabetes treatment. nih.gov Furthermore, this scaffold has been a key component in the development of potent antitubercular agents. nih.govnih.govmdpi.comresearchgate.net The versatility of the diaza-spiro[3.4]octane core allows for the exploration of various molecular peripheries, leading to the discovery of compounds with significant therapeutic potential. nih.govmdpi.com

Bioisosteric Replacements and Scaffold Hopping in Drug Design (e.g., for piperazine)

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for optimizing lead compounds. The 2,6-diazaspiro[3.4]octane scaffold has emerged as a viable bioisostere for the commonly used piperazine (B1678402) ring. nih.gov This substitution can lead to improved pharmacological properties, such as enhanced target selectivity and reduced off-target effects. For instance, replacing the piperazine core in the PARP inhibitor olaparib (B1684210) with diazaspiro systems has been explored to develop non-cytotoxic congeners. nih.gov This "scaffold hopping" approach, where the core of a known active molecule is replaced with a novel scaffold like 2,6-diazaspiro[3.4]octane, can lead to the discovery of new chemical entities with improved drug-like properties. mdpi.comnih.gov Theoretical studies have supported the potential of strained spiro heterocycles like diazaspiro[3.3]heptane, a related structure, to act as bioisosteres for piperazine. uniba.it

Design of Compounds Incorporating this compound for Specific Biological Pathways

The adaptability of the this compound scaffold allows for its tailored application in the design of inhibitors for specific biological targets.

Scaffold Design for Antitubercular Agents (e.g., nitrofuran carboxamide chemotypes)

A significant application of the 2,6-diazaspiro[3.4]octane scaffold is in the development of novel antitubercular agents. nih.govnih.govresearchgate.net Researchers have synthesized a series of nitrofuran carboxamide derivatives based on this core, leading to the identification of remarkably potent compounds against Mycobacterium tuberculosis. nih.govmdpi.comresearchgate.net By exploring diverse substituents on the molecular periphery of the diazaspiro[3.4]octane scaffold, a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL was identified. nih.govmdpi.com One particular derivative, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, emerged as a lead compound with high activity against multidrug-resistant strains of M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of a Nitrofuran Carboxamide Derivative

Compound Target Minimal Inhibitory Concentration (MIC)
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane M. tuberculosis (multidrug-resistant strains) 0.0124–0.0441 μg/mL

Data from nih.gov

Scaffold Design for KRAS Protein Inhibitors

The 2,6-diazaspiro[3.4]octane linker has been identified as a key fragment in the discovery of novel covalent inhibitors of the KRAS G12C oncoprotein, a challenging target in cancer therapy. nih.gov Through covalent DNA-encoded library screening, this scaffold was found in a significant portion of the identified hits. nih.gov The structure-based design of KRAS G12C inhibitors often involves a linker component, and the 2,6-diazaspiro[3.4]octane has proven to be an effective choice for this purpose. nih.govacs.org

Table 2: Prevalence of Spirocyclic Linkers in KRAS G12C Inhibitor Hits

Linker Fragment Percentage of Hits
difluoro-2,7-diazaspiro[3.5]nonane 63%
2,6-diazaspiro[3.4]octane 13%
2,7-diazaspiro[3.5]nonane 13%
methyl 2,7-diazaspiro[3.5]nonane 8%

Data from nih.gov

Scaffold Design for M1 Antagonists

The this compound scaffold has been utilized in the design of selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). In one study, researchers designed a series of 4,4'-difluorobenzhydrol carbamates with the goal of achieving high affinity and selectivity for the M1 receptor while minimizing non-displaceable binding, a factor that can limit the utility of ligands for in vivo imaging. nih.gov

One of the synthesized compounds, bis(4-fluorophenyl)methyl this compound-6-carboxylate, demonstrated notable binding affinity for the human M1 receptor (hM1R). nih.gov Docking studies suggested that the N-methyl group of the diazaspiro[3.4]octane core forms a key salt bridge with an aspartate residue (Asp105) in the orthosteric binding site of the M1 receptor. nih.gov This interaction is a critical anchor for many known mAChR antagonists. nih.gov

The study highlighted that subtle structural modifications to the scaffold and its substituents can lead to significant changes in binding affinities and selectivity across the different muscarinic receptor subtypes. nih.gov For instance, a related compound containing a 1-methyl-1,4-diazepane core exhibited excellent selectivity for the hM1R over other subtypes. nih.gov This underscores the potential of the this compound scaffold as a foundational element for developing highly selective M1 antagonists for potential therapeutic applications.

Scaffold Design in Anti-Human African Trypanosomiasis (HAT) Research

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. nih.gov There is an urgent need for new, effective, and orally bioavailable drugs to treat this neglected tropical disease. nih.govmdpi.com The 2,6-diazaspiro[3.4]octane scaffold has emerged as a promising starting point in the quest for novel anti-trypanosomal agents.

In a notable study, a series of nitrofuran carboxamides were synthesized based on the 2,6-diazaspiro[3.4]octane core and evaluated for their in vitro activity against Mycobacterium tuberculosis, a different pathogen but showcasing the scaffold's versatility. mdpi.comresearchgate.net While this particular study focused on tuberculosis, the strategic approach of decorating the diazaspiro[3.4]octane core with various functional groups, including nitroaromatic moieties known for their anti-trypanosomal activity, demonstrates the scaffold's potential in anti-parasitic drug discovery. mdpi.comresearchgate.net The development of new treatments for HAT has seen some success with compounds like fexinidazole (B1672616) and acoziborole, highlighting the ongoing search for improved therapies. mdpi.comnih.gov

The rigid nature of the spirocyclic core can help to position key pharmacophoric elements in a precise orientation for optimal interaction with parasitic targets. Furthermore, the ability to modify the two nitrogen atoms of the scaffold allows for the modulation of properties like solubility and membrane permeability, which are critical for efficacy against parasites that can reside in both the bloodstream and the central nervous system. nih.gov

General Utility in N-Heterocyclic Drug Small Molecule Synthesis

The this compound moiety is a valuable building block in the synthesis of N-heterocyclic small molecules for drug discovery. researchgate.net Its spirocyclic nature introduces a desirable three-dimensionality into drug candidates, a feature that is often associated with improved pharmacological properties and "drug-likeness" compared to flat, aromatic systems. researchgate.net

The synthesis of the 2,6-diazaspiro[3.4]octane core itself has been the subject of research, with various routes developed to access this and related spirocyclic systems. researchgate.netresearchgate.netrsc.orgthieme-connect.de These synthetic methodologies often allow for the introduction of orthogonal protecting groups on the two nitrogen atoms, enabling selective functionalization and the construction of diverse compound libraries. researchgate.net

The utility of this scaffold extends to its use as a bioisosteric replacement for more common cyclic amines like piperazine. researchgate.net The constrained conformation of the 2,6-diazaspiro[3.4]octane system can lead to enhanced target selectivity and reduced off-target effects. researchgate.net Its application has been noted in the development of inhibitors for various biological targets, including hepatitis B capsid protein, menin-MLL1 interaction, and dopamine D3 receptor antagonists, showcasing its broad applicability in medicinal chemistry. mdpi.com

Structure-Activity Relationship (SAR) Studies from a Scaffold-Centric Perspective

From a scaffold-centric viewpoint, Structure-Activity Relationship (SAR) studies involving the this compound core focus on how modifications to the substituents on the two nitrogen atoms, as well as on the spirocyclic framework itself, influence biological activity.

In the context of M1 antagonists, the N-methyl group on the azetidine (B1206935) ring of the this compound scaffold plays a crucial role in the binding to the receptor, forming a key ionic interaction. nih.gov The nature of the substituent on the second nitrogen atom (N6) significantly impacts both the affinity and selectivity. For example, the introduction of a carbamate (B1207046) linkage to a bulky bis(4-fluorophenyl)methyl group at this position resulted in a potent M1 antagonist. nih.gov

For antitubercular agents, SAR studies on nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane scaffold revealed that the nature of the substituents on the periphery of the molecule is critical for activity. mdpi.comresearchgate.net Variations in the groups attached to the core led to the identification of a lead compound with potent activity against Mycobacterium tuberculosis. researchgate.net This highlights the importance of exploring the chemical space around the central spirocyclic core to optimize biological activity.

The general principle that emerges from these studies is that the 2,6-diazaspiro[3.4]octane framework serves as a rigid and versatile platform. The core itself provides a specific three-dimensional shape, while the two nitrogen atoms act as handles for introducing a wide range of chemical functionalities. This allows for the systematic exploration of SAR and the optimization of a compound's properties to achieve the desired biological effect.

Table of Research Findings

Scaffold DerivativeTarget/ApplicationKey Findings
Bis(4-fluorophenyl)methyl this compound-6-carboxylateM1 Muscarinic Receptor AntagonistShowed high affinity for the hM1 receptor; the N-methyl group forms a critical salt bridge with Asp105 in the binding site. nih.gov
Nitrofuran carboxamides of 2,6-diazaspiro[3.4]octaneAntitubercular AgentsExploration of the molecular periphery led to the identification of a potent lead compound against Mycobacterium tuberculosis. mdpi.comresearchgate.net
General 2,6-diazaspiro[3.4]octane derivativesPrivileged Scaffold in Drug DiscoveryUsed as a 3D building block and bioisostere for piperazine in the development of various therapeutic agents, including enzyme inhibitors and receptor antagonists. mdpi.comresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 2,6-diazaspiro[3.4]octane core?

The synthesis of 2,6-diazaspiro[3.4]octane derivatives often involves intramolecular cyclization or transition-metal-catalyzed reactions. For example, catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides has been used to generate substituted spirocyclic scaffolds, as demonstrated in the synthesis of tert-butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate . Key steps include optimizing reaction conditions (e.g., palladium catalysts, ligand selection) to achieve regioselectivity and high yields.

Q. How can researchers characterize the purity and structural integrity of 2-methyl-2,6-diazaspiro[3.4]octane derivatives?

Analytical methods include:

  • NMR Spectroscopy : 1H/13C/19F NMR to confirm spirocyclic connectivity and substituent positions .
  • HPLC : Reverse-phase chromatography (e.g., acetonitrile/THF mobile phases) to detect organic impurities, as described for related spirocyclic compounds .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
CAS Number135380-24-4
Storage Conditions2–8°C (stable under inert gas)

Advanced Research Questions

Q. What structural features of the 2,6-diazaspiro[3.4]octane scaffold contribute to its role as a privileged structure in drug discovery?

The spirocyclic core combines high Fsp³ character, conformational rigidity, and balanced lipophilicity, enabling diverse interactions with biological targets. For instance:

  • Hepatitis B Capsid Inhibition : Substituents at the 2- and 6-positions modulate binding to viral proteins .
  • SSTR5 Antagonism : 5-Oxa derivatives (e.g., 5-oxa-2,6-diazaspiro[3.4]oct-6-ene) exhibit selectivity for somatostatin receptors, critical for diabetes therapeutics .
  • Tuberculosis Treatment : Nitrofuran-functionalized analogs demonstrate potent antimycobacterial activity via redox cycling .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • SAR Studies : Systematically vary substituents (e.g., aryl, alkyl groups) and assess activity. For example, replacing the 2-methyl group with ethyl (CAS 135380-41-5) alters logP and bioavailability .
  • Computational Modeling : Molecular docking or MD simulations to predict binding modes. The spirocyclic scaffold’s rigidity may limit conformational adaptability in certain targets .
  • In Vitro/In Vivo Correlation : Validate cellular activity with pharmacokinetic profiling (e.g., plasma stability, tissue penetration) .

Q. Table 2: Pharmacological Applications of 2,6-Diazaspiro[3.4]octane Derivatives

ApplicationDerivative StructureKey FindingReference
Type 2 Diabetes5-Oxa-2,6-diazaspiro[3.4]octaneSSTR5 antagonism (IC50 = 12 nM)
Antitubercular AgentsNitrofuran-functionalizedMIC = 0.2 µg/mL against M. tuberculosis
Cancer TherapeuticsMenin-MLL1 interaction inhibitorsDisrupts oncogenic protein complexes

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Chromatographic separation of diastereomers (e.g., tert-butyl 6-benzyl derivatives) may require specialized columns .
  • Yield Optimization : Multi-step syntheses (e.g., cyclization, deprotection) often suffer from low cumulative yields (<40%). Microwave-assisted reactions or flow chemistry could improve efficiency .
  • Stability : Sensitivity to moisture/oxygen necessitates strict inert-atmosphere handling .

Methodological Recommendations

  • Synthetic Routes : Prioritize modular strategies (e.g., late-stage functionalization of tert-butyl carboxylate intermediates) to diversify the scaffold .
  • Analytical Workflows : Combine LC-MS with orthogonal techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .
  • Biological Assays : Use target-specific models (e.g., SSTR5-overexpressing cell lines) to evaluate selectivity .

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2-Methyl-2,6-diazaspiro[3.4]octane

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